molecular formula C17H20N2O3 B5477426 2,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide

2,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5477426
M. Wt: 300.35 g/mol
InChI Key: HEBKVWNRSDFDHQ-UHFFFAOYSA-N
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Description

2,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C17H20N2O3 and a molecular weight of 300.3523 g/mol . This compound belongs to the class of benzamides, which are known for their diverse applications in various fields such as medicine, biology, and industry.

Preparation Methods

The synthesis of 2,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 2,4-diethoxybenzoic acid with pyridin-3-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

2,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, along with catalysts or bases to facilitate the reactions .

Scientific Research Applications

2,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

2,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide can be compared with other benzamide derivatives such as:

  • 2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
  • 3-acetoxy-2-methyl-N-(pyridin-3-ylmethyl)benzamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities.

Properties

IUPAC Name

2,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-21-14-7-8-15(16(10-14)22-4-2)17(20)19-12-13-6-5-9-18-11-13/h5-11H,3-4,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKVWNRSDFDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NCC2=CN=CC=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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